2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide is an organic compound with a complex structure that includes a benzofuran ring, a methoxyphenoxy group, and a methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Methoxyphenoxy Group: This step involves the reaction of the benzofuran derivative with 2-methoxyphenol under suitable conditions to form the methoxyphenoxy group.
Attachment of the Methylbenzoyl Group: The final step involves the acylation of the intermediate with 4-methylbenzoyl chloride in the presence of a base to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylbenzoyl)benzoic acid: Shares the methylbenzoyl group but lacks the benzofuran and methoxyphenoxy groups.
2-methoxyphenyl isocyanate: Contains the methoxyphenoxy group but differs in the rest of the structure.
Uniqueness
2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide is unique due to its combination of a benzofuran ring, methoxyphenoxy group, and methylbenzoyl group, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C26H23NO5 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide |
InChI |
InChI=1S/C26H23NO5/c1-16-12-14-18(15-13-16)24(28)25-23(19-8-4-5-9-20(19)32-25)27-26(29)17(2)31-22-11-7-6-10-21(22)30-3/h4-15,17H,1-3H3,(H,27,29) |
InChI Key |
HMLJEKZEZBRMKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)OC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.